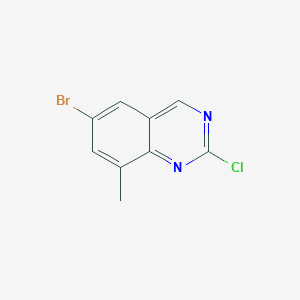

6-Bromo-2-chloro-8-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

6-bromo-2-chloro-8-methylquinazoline |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-7(10)3-6-4-12-9(11)13-8(5)6/h2-4H,1H3 |

InChI Key |

GLDNAPXUYKZGRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CN=C(N=C12)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Chloro 8 Methylquinazoline

Strategic Disconnection and Retrosynthetic Analysis of the 6-Bromo-2-chloro-8-methylquinazoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key bonds and functional groups that can be formed through reliable chemical reactions.

The primary disconnection targets the quinazoline (B50416) ring system itself. The quinazoline core consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. A common retrosynthetic strategy for quinazolinones, which are frequent precursors to chloroquinazolines, involves breaking the pyrimidine ring to reveal a substituted anthranilic acid or a derivative thereof. researchgate.netresearchgate.net

Applying this logic, the 2-chloro substituent can be retrosynthetically derived from a 2-hydroxy group (the keto-enol tautomer of a quinazolin-2-one) through a halogenation reaction. This leads to the precursor 6-bromo-8-methylquinazolin-2(1H)-one .

Further disconnection of this quinazolinone intermediate involves breaking the two C-N bonds of the pyrimidine moiety. This reveals a suitably substituted ortho-amino-aromatic precursor. The most logical precursor is 2-amino-5-bromo-3-methylbenzoic acid (or its corresponding amide, 2-amino-5-bromo-3-methylbenzamide) and a one-carbon (C1) building block, such as urea, phosgene, or a cyanate.

Finally, the substituted anthranilic acid precursor, 2-amino-5-bromo-3-methylbenzoic acid, can be disconnected. The bromo group at the 5-position can be installed via electrophilic aromatic bromination of the parent compound, 2-amino-3-methylbenzoic acid . This precursor is a key starting material for the entire synthesis. This multi-step disconnection provides a logical and practical forward-synthetic pathway.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule/Intermediate | Precursor(s) | Synthetic Transformation |

|---|---|---|

| This compound | 6-Bromo-8-methylquinazolin-2(1H)-one | Halogenation / Functional Group Interconversion |

| 6-Bromo-8-methylquinazolin-2(1H)-one | 2-Amino-5-bromo-3-methylbenzamide (B8674618) + C1 source | Cyclocondensation / Pyrimidine ring formation |

| 2-Amino-5-bromo-3-methylbenzamide | 2-Amino-5-bromo-3-methylbenzoic acid | Amidation |

Classical Synthetic Routes to Substituted Quinazolines

The synthesis of the quinazoline ring system is well-established, with several classical methods available for constructing the core scaffold. These methods typically involve the formation of the pyrimidine ring onto a pre-existing, substituted benzene derivative.

Cyclocondensation reactions are the cornerstone of quinazoline synthesis. These reactions typically involve a substituted anthranilic acid or anthranilamide as the starting material, which provides the benzene portion and the N1 and C8a atoms of the final ring system.

One of the most common methods is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides at high temperatures to form quinazolin-4(3H)-ones. nih.gov Variations of this approach utilize different coupling partners to introduce diversity at the 2-position. For instance, anthranilic acids can be condensed with orthoesters and amines, often under microwave irradiation or in the presence of catalysts, to yield 4(3H)-quinazolinones. researchgate.net The use of isatoic anhydride, a derivative of anthranilic acid, is also a common modification. nih.gov

Another powerful approach involves the one-pot synthesis from anthranilamides and aldehydes. organic-chemistry.org This method, catalyzed by acids like p-toluenesulfonic acid followed by an oxidative step, provides a direct route to the quinazolinone core under mild conditions. organic-chemistry.org The choice of the specific anthranilic acid or anthranilamide precursor is critical, as the substituents on this starting material will be incorporated into the final quinazoline product. researchgate.net

The key step in these syntheses is the ring-closing reaction that forms the pyrimidine portion of the quinazoline. This process involves the formation of two new bonds: the N1-C2 bond and the N3-C4 bond (in the case of quinazolin-4-ones) or the N1-C8a and N3-C2 bonds.

Starting from an anthranilic acid, the reaction with a suitable reagent (e.g., formamide, urea, or a nitrile) first leads to the formation of an N-acylated intermediate. For example, the reaction of anthranilic acid with an amide will form an N-acylanthranilamide. This intermediate then undergoes an intramolecular cyclization, typically promoted by heat or acid catalysis, where the amide nitrogen attacks the carboxylic acid (or its activated form), eliminating water and forming the heterocyclic ring.

Similarly, when starting with an anthranilamide, the initial reaction with an aldehyde forms a Schiff base or a related intermediate, which then cyclizes and is subsequently oxidized to the aromatic quinazoline system. organic-chemistry.org The efficiency and outcome of this ring-closing step are highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring.

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful regiocontrol in the introduction of each substituent. The synthetic strategy builds upon the classical methods, using a precisely substituted precursor to construct the desired molecule.

The bromine atom at position 6 of the quinazoline ring originates from a bromine atom at position 5 of the anthranilic acid precursor. Therefore, the key starting material for the synthesis is 2-amino-5-bromo-3-methylbenzoic acid .

The synthesis of this precursor is achieved through the regioselective electrophilic aromatic bromination of 2-amino-3-methylbenzoic acid . The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring:

Amino group (-NH₂): A strongly activating, ortho-, para- directing group.

Carboxylic acid group (-COOH): A deactivating, meta- directing group.

Methyl group (-CH₃): A weakly activating, ortho-, para- directing group.

In the 2-amino-3-methylbenzoic acid molecule, the position para to the powerful amino-directing group is C5. This position is also ortho to the methyl group. The combination of these directing effects strongly favors electrophilic attack at the C5 position. Bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent is an effective method for achieving this transformation with high regioselectivity. nih.govmdpi.com The use of NBS is often preferred as it offers milder reaction conditions compared to elemental bromine. researchgate.net

Table 2: Key Precursors and Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | 4389-45-1 | C₈H₉NO₂ | 151.16 | Starting Material |

| 2-Amino-5-bromo-3-methylbenzoic acid | N/A | C₈H₈BrNO₂ | 230.06 | Key Brominated Precursor |

| 6-Bromo-8-methylquinazolin-2(1H)-one | N/A | C₉H₇BrN₂O | 239.07 | Key Quinazolinone Intermediate |

The introduction of the chlorine atom at the C2 position is typically the final key step in the synthesis. This is accomplished by converting a precursor containing a hydroxyl or keto group at C2 into the desired chloride. The intermediate required is 6-bromo-8-methylquinazolin-2(1H)-one . This intermediate is synthesized by the cyclocondensation of 2-amino-5-bromo-3-methylbenzamide with a C1 source like phosgene, triphosgene, or a related reagent.

Once the 6-bromo-8-methylquinazolin-2(1H)-one is obtained, the conversion of the C2-oxo group (which exists in tautomeric equilibrium with a C2-hydroxy group) to a C2-chloro group is achieved using standard halogenating agents. Common reagents for this type of transformation include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

A combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source like trichloroacetonitrile (B146778) (Cl₃CCN) nih.gov or iodine/PPh₃ for activation followed by chloride displacement. tandfonline.com

These reagents effectively replace the hydroxyl group with a chlorine atom, a reaction known as a functional group interconversion. The C2-chloro position in the resulting quinazoline is activated towards nucleophilic substitution due to the electronic effect of the adjacent ring nitrogens, making it a versatile handle for further synthetic modifications. nih.gov

Introduction of Methyl at Position 8: Alkylation and Directed Functionalization

Introducing a methyl group at the C8 position of a pre-formed quinazoline ring is a significant challenge due to the typically lower reactivity of this site compared to positions C2 and C4. However, modern organic chemistry offers strategies involving directed C-H functionalization. Transition metal-catalyzed reactions, particularly with palladium or rhodium, can achieve regioselective functionalization at the C8 position. bohrium.comnih.gov This is often accomplished by using a directing group, such as an N-oxide, which coordinates to the metal catalyst and positions it in proximity to the C8-H bond. nih.govresearchgate.netacs.org

While direct methylation can be difficult, a common strategy involves an initial C-H activation to introduce another functional group that can later be converted to a methyl group. For instance, a C8-arylation or C8-alkenylation could be followed by subsequent chemical transformations. The N-oxide moiety on the quinoline (B57606) scaffold has been successfully used to direct palladium catalysts for C8 arylation. acs.org A similar strategy could be envisioned for the quinazoline core, where a 6-bromo-2-chloroquinazoline (B1289443) N-oxide intermediate is first functionalized at the C8 position, followed by conversion to the methyl group and subsequent removal of the N-oxide.

Recent advances have focused on the transition metal-catalyzed direct C–H functionalization of quinazolines to form C-C bonds, which is a powerful alternative to conventional cross-coupling methods. bohrium.combenthamdirect.com

Multi-Step Linear Syntheses

Linear synthesis involves the sequential construction of the target molecule from a simple starting material. A plausible linear route to this compound could begin with a substituted aniline, such as 2-amino-3-methyl-5-bromobenzonitrile.

A generalized linear approach might follow these steps:

Starting Material : Begin with a commercially available or synthesized substituted benzene derivative, for example, 4-bromo-2-methylaniline.

Introduction of a Nitrogen Source : An amino group is acylated, and then a cyclization reaction is induced to form the quinazolinone core.

Chlorination : The resulting quinazolinone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to install the chlorine atom at the C2 position.

Functional Group Interconversion : Any necessary adjustments to other substituents are performed.

An iron-catalyzed synthesis of quinazolines from 2-alkylamino N-H ketimines demonstrates a linear approach where the quinazoline ring is formed through C(sp³)-H oxidation and intramolecular C-N bond formation. organic-chemistry.org

Convergent Synthetic Strategies for Advanced Intermediates

For example, a 2-amino-5-bromo-3-methylacetophenone could be synthesized as one advanced intermediate. This intermediate could then be reacted with a source for the C2 and N3 atoms, such as cyanogen (B1215507) bromide or another one-carbon synthon, to complete the heterocyclic ring system. Copper-catalyzed methods have been developed for the synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminoketones. mdpi.com

Modern and Sustainable Synthetic Approaches

Recent developments in synthetic chemistry have emphasized efficiency, speed, and environmental responsibility. These principles have been applied to the synthesis of quinazoline derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and often improving product yields. mdpi.com The synthesis of quinazoline and quinazolinone derivatives has been shown to benefit significantly from microwave irradiation, which can dramatically reduce reaction times from hours to minutes. nih.govfrontiersin.orgnih.gov

Functionalized quinazolines have been prepared through microwave-promoted reactions of O-phenyl oximes with aldehydes. openmedicinalchemistryjournal.com Similarly, the cyclization steps in both linear and convergent syntheses can often be accelerated under microwave conditions. For instance, the formation of quinazolin-4(3H)-ones from anthranilic acids has been efficiently achieved using microwave heating. frontiersin.org A green and rapid method for synthesizing quinazolinone derivatives uses microwave-assisted iron-catalyzed cyclization in water. sci-hub.cat

| Reaction Type | Conditions | Time (Conventional) | Time (Microwave) | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Radziszewski's Reaction | UHP, 84°C | 30 h | 1.5 h (70°C) | 55% to 78% | frontiersin.org |

| Cyclocondensation | Solvent-free, catalyst-free | Several hours | 2-6 min | Significant | nih.gov |

| Iron-Catalyzed Cyclization | FeCl₃, L-proline, water | Not specified | 30 min | High yields | sci-hub.cat |

Green Chemistry Principles in Quinazoline Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In quinazoline synthesis, this is reflected in the use of environmentally benign solvents, reusable catalysts, and atom-efficient reactions. nih.gov

Ionic liquids have been employed as eco-friendly solvents and catalysts for quinazoline synthesis. openmedicinalchemistryjournal.com These reactions often proceed with high efficiency and allow for the easy separation and reuse of the catalytic system. nih.gov Solvent-free reaction conditions, often combined with microwave irradiation, represent another key green chemistry approach, minimizing waste and simplifying purification. nih.govscispace.com The use of water as a solvent is highly desirable, and iron-catalyzed methods for quinazolinone synthesis have been successfully developed in aqueous media. sci-hub.cat

Catalytic Methods for Efficient Functionalization

Transition metal catalysis is central to many modern strategies for quinazoline synthesis. mdpi.com Catalysts based on copper, palladium, rhodium, iron, manganese, and nickel have been developed for various transformations. organic-chemistry.orgmdpi.comnih.gov These methods offer high efficiency and selectivity.

Copper-catalyzed cascade reactions provide a convenient route to quinazolines from readily available starting materials like (2-bromophenyl)methylamines and amides. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation is another powerful technique for constructing the quinazoline core under redox-neutral conditions. organic-chemistry.orgorganic-chemistry.org These catalytic systems often exhibit broad substrate scope and high functional group tolerance, making them suitable for the synthesis of complex derivatives like this compound. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | Cascade N-arylation/Oxidation | Uses air as an oxidant, readily available starting materials. | organic-chemistry.org |

| Rhodium (Rh) | C-H Activation / Annulation | Redox-neutral, high atom efficiency, broad scope. | organic-chemistry.org |

| Iron (Fe) | C(sp³)-H Oxidation / Cyclization | Utilizes an inexpensive and abundant metal catalyst. | organic-chemistry.org |

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling | Direct synthesis from 2-aminobenzyl alcohols and amides. | nih.gov |

| Palladium (Pd) | Three-component Tandem Reaction | Combines 2-aminobenzonitriles, aldehydes, and arylboronic acids. | organic-chemistry.org |

Chemical Reactivity and Derivatization of 6 Bromo 2 Chloro 8 Methylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions (C2 and C6)

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying halogenated quinazolines. The electron-withdrawing nature of the nitrogen atoms in the quinazoline (B50416) ring system activates the halide-bearing carbons towards nucleophilic attack.

Differential Reactivity of Halogens (Bromo vs. Chloro)

In 6-Bromo-2-chloro-8-methylquinazoline, the chlorine atom at the C2 position is generally more reactive towards nucleophiles than the bromine atom at the C6 position. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atoms, which stabilize the intermediate Meisenheimer complex formed during the substitution process. This differential reactivity allows for selective substitution at the C2 position while leaving the C6-bromo group intact for subsequent transformations.

For instance, in related dihalogenated quinazoline systems, such as 2,4-dichloroquinazolines, substitution reactions with various amines consistently show regioselectivity for the C4 position, which is analogous to the C2 position in terms of activation by adjacent nitrogen atoms. nih.gov This principle of differential reactivity is a cornerstone for the strategic synthesis of polysubstituted quinazolines.

Amidation, Alkoxylation, and Thiolation Reactions

The activated C2-chloro position readily undergoes substitution with a variety of nucleophiles.

Amidation: Reactions with primary and secondary amines lead to the formation of 2-amino-6-bromo-8-methylquinazoline derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Alkoxylation: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the C2-chloride to yield the corresponding 2-alkoxy-6-bromo-8-methylquinazolines.

Thiolation: Similarly, treatment with thiols or their corresponding thiolates results in the formation of 2-thioether derivatives.

These SNAr reactions provide a straightforward route to introduce diverse functional groups at the C2 position, significantly expanding the chemical space accessible from the this compound starting material.

Metal-Catalyzed Cross-Coupling Reactions at Positions 2, 6, and 8

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated quinazolines. researchgate.netnih.gov The C-Cl bond at position 2 and the C-Br bond at position 6 in this compound are both amenable to these transformations, often with selectivity depending on the reaction conditions and catalyst system. The methyl group at C8 can also potentially undergo transformations, though it is less commonly targeted for cross-coupling.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govlibretexts.org

In the context of this compound, Suzuki-Miyaura coupling can be selectively performed at either the C2 or C6 position. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. researchgate.net Therefore, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective arylation or heteroarylation at the C6 position, leaving the C2-chloro group available for subsequent nucleophilic substitution or another cross-coupling reaction.

| Coupling Position | Reagent | Catalyst System | Product Type |

| C6 | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl-2-chloro-8-methylquinazoline |

| C2 | Arylboronic acid | Specific Pd catalysts | 2-Aryl-6-bromo-8-methylquinazoline |

| C2 and C6 | Arylboronic acid (excess) | Harsh conditions | 2,6-Diaryl-8-methylquinazoline |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted quinazolines.

Similar to the Suzuki-Miyaura coupling, the relative reactivity of the C-Br and C-Cl bonds dictates the site of alkynylation. The C6-bromo position is generally more susceptible to Sonogashira coupling under standard conditions. This allows for the selective introduction of an alkyne moiety at C6. Catalyst and ligand choice can influence the regioselectivity of the reaction. rsc.org

| Coupling Position | Reagent | Catalyst System | Product Type |

| C6 | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | 6-Alkynyl-2-chloro-8-methylquinazoline |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org

For this compound, Stille coupling offers another avenue for C-C bond formation at the halogenated positions. The reactivity trend (C-Br > C-Cl) generally holds, allowing for selective functionalization at the C6 position with various organostannane reagents, including aryl, heteroaryl, and vinyl stannanes.

| Coupling Position | Reagent | Catalyst System | Product Type |

| C6 | Organostannane | Pd(PPh₃)₄ | 6-Substituted-2-chloro-8-methylquinazoline |

Negishi Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, the greater reactivity of the C(sp²)-Br bond compared to the C(sp²)-Cl bond allows for chemoselective coupling. By carefully selecting the catalyst and reaction conditions, an organozinc reagent can be coupled preferentially at the C6 position.

Typical palladium catalysts like Pd(PPh₃)₄ are effective for this transformation. wikipedia.org The reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

| Reactant | Coupling Partner | Catalyst System | Solvent | Conditions | Product |

| This compound | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | THF, DMF | Room Temp. to 60°C | 6-R-2-chloro-8-methylquinazoline |

Table 1: Representative Conditions for Negishi Coupling at the C6 Position.

Heck Reactions

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. organic-chemistry.org This reaction is a cornerstone of C-C bond formation, valued for its reliability and stereoselectivity, typically favoring the trans isomer. organic-chemistry.org For this compound, the Heck reaction can be directed to the more reactive C6-Br position.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst, completing the cycle. Phosphine-free catalyst systems, such as those using N-Heterocyclic Carbenes (NHCs) or palladacycles, have been shown to be highly efficient. organic-chemistry.orgnih.gov

| Reactant | Alkene | Catalyst System | Base | Solvent | Product |

| This compound | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile | trans-n-Butyl 3-(2-chloro-8-methylquinazolin-6-yl)acrylate |

| This compound | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | trans-2-Chloro-8-methyl-6-styrylquinazoline |

Table 2: Exemplary Heck Reaction Conditions for C6-Vinylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The differential reactivity between the aryl bromide at C6 and the heteroaryl chloride at C2 is particularly pronounced in this reaction. Studies on the analogous 6-bromo-2-chloroquinoline (B23617) system have demonstrated that selective amination at the C6-Br position can be achieved with high yields by using specific palladium-ligand systems, such as those involving bulky, electron-rich phosphine (B1218219) ligands like Xantphos. nih.govresearchgate.net

The reaction generally proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine. wikipedia.org

| Reactant | Amine | Catalyst System | Base | Solvent | Product |

| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 4-(2-Chloro-8-methylquinazolin-6-yl)morpholine |

| This compound | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | N-(2-Chloro-8-methylquinazolin-6-yl)aniline |

Table 3: Conditions for Selective Buchwald-Hartwig Amination at the C6 Position.

Strategies for Sequential and One-Pot Cross-Coupling

The distinct reactivities of the C6-Br and C2-Cl bonds provide an excellent platform for sequential and one-pot functionalization. The C-Br bond is generally more susceptible to oxidative addition by palladium(0) catalysts than the C-Cl bond, allowing for selective initial coupling at the C6 position under milder conditions. nih.gov Once the C6 position is functionalized, the remaining C2-Cl bond can be targeted for a second, different cross-coupling reaction, often by increasing the reaction temperature or employing a more active catalyst system. nih.gov

This strategy has been successfully applied to related di- and tri-halogenated quinazoline and quinoline (B57606) systems. nih.govresearchgate.net For instance, a Suzuki coupling could first be performed at the C6 position, followed by a subsequent Sonogashira, Stille, or another Suzuki coupling at the C2 position in a one-pot, two-step sequence. This approach avoids the need for intermediate purification, enhancing synthetic efficiency. nih.gov

Example of a Sequential One-Pot Suzuki-Miyaura Coupling:

Step 1 (C6-Arylation): this compound is reacted with an arylboronic acid using a standard palladium catalyst at a moderate temperature to selectively form 6-aryl-2-chloro-8-methylquinazoline.

Step 2 (C2-Arylation): A second, different arylboronic acid and potentially a more robust catalyst or higher temperature are introduced into the same reaction vessel to functionalize the C2 position, yielding a 2,6-diaryl-8-methylquinazoline derivative.

| Step | Coupling Partner | Catalyst System | Conditions | Intermediate/Product |

| 1 | Arylboronic Acid 1 | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O, 80°C | 6-Aryl-2-chloro-8-methylquinazoline |

| 2 | Arylboronic Acid 2 | SPhos Pd G2 / K₃PO₄ | Toluene/H₂O, 110°C | 2,6-Diaryl-8-methylquinazoline |

Table 4: A Representative One-Pot, Two-Step Sequential Suzuki-Miyaura Coupling Strategy.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Quinazoline Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E⁺) on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The regioselectivity of EAS on the this compound ring is governed by the electronic effects of the existing substituents and the fused pyrimidine (B1678525) ring.

Fused Pyrimidine Ring: The electron-withdrawing nature of the nitrogen atoms makes the entire quinazoline system electron-deficient and thus strongly deactivated towards electrophilic attack compared to benzene.

8-Methyl Group: This is an electron-donating group that activates the ring via induction and hyperconjugation, directing incoming electrophiles to the ortho (C7) and para (C5) positions.

Considering these competing effects, the most likely positions for electrophilic attack are C5 and C7. The 8-methyl group is a stronger activator than the directing effect of the bromine. Therefore, substitution is most probable at the C5 position, which is para to the activating methyl group and ortho to the deactivating bromo group. The C7 position is sterically hindered by the adjacent 8-methyl group, making it a less favorable site for attack. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.com

Reactions Involving the Methyl Group at Position 8

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

The methyl group at the C8 position is amenable to functionalization, often facilitated by the directing effect of the adjacent quinazoline nitrogen atom (N1). nih.gov The lone pair of electrons on the nitrogen can coordinate to a transition metal catalyst, forming a cyclometallated intermediate that brings the catalyst into close proximity with the C-H bonds of the 8-methyl group, enabling their selective activation. nih.govresearchgate.net

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). These transformations provide a handle for further synthetic modifications, such as condensation or amidation reactions.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide). This reaction proceeds via a free-radical chain mechanism to produce 8-(halomethyl)quinazoline derivatives, which are valuable intermediates for nucleophilic substitution reactions.

| Reaction Type | Reagent | Conditions | Product |

| Oxidation | KMnO₄ | H₂O/Pyridine, Reflux | 6-Bromo-2-chloroquinazoline-8-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | CCl₄, Reflux | 6-Bromo-8-(bromomethyl)-2-chloroquinazoline |

Table 5: Conditions for Side-Chain Functionalization of the 8-Methyl Group.

Quinazoline Ring System Modifications

The chemical reactivity of the quinazoline ring system allows for a variety of modifications, enabling the synthesis of diverse derivatives. This section focuses on two key types of transformations involving the core heterocyclic structure of this compound: N-oxidation and rearrangement reactions.

N-Oxidation Reactions

The presence of two nitrogen atoms in the pyrimidine ring of the quinazoline nucleus makes it susceptible to N-oxidation. However, the direct oxidation of the quinazoline scaffold can be complex due to challenges in selectivity. researchgate.net The two nitrogen atoms, N-1 and N-3, are not electronically equivalent, which can lead to the formation of a mixture of products. organic-chemistry.org

The oxidation of quinazoline derivatives is often carried out using peroxy acids. For instance, the treatment of 4-alkyl-substituted quinazolines with reagents like monoperphthalic acid has been shown to yield a mixture of the corresponding N-1 and N-3 oxides. researchgate.net A significant challenge in this reaction is the competing formation of quinazolin-4(3H)-one as a major by-product, which can reduce the yield of the desired N-oxides. researchgate.net The pyrimidine ring's susceptibility to hydrolysis and ring-opening under strong oxidizing conditions further complicates the reaction. researchgate.net

For the specific substrate, this compound, the electron-withdrawing nature of the chloro group at C-2 and the bromo group at C-6 would decrease the electron density of the pyrimidine ring, potentially influencing the rate and regioselectivity of N-oxidation. In related heterocyclic systems like 6-bromoquinoline, N-oxidation has been successfully achieved using meta-chloroperbenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide, suggesting these reagents could be applicable. researchgate.net

Alternative strategies for synthesizing specific quinazoline N-oxides involve the cyclization of precursors, such as N-acyl-2-aminoaryl ketone oximes, or the oxidation of a corresponding 1,2-dihydroquinazoline 3-oxide using milder reagents like manganese dioxide (MnO₂). researchgate.netnih.gov These methods can offer better control and higher yields of the desired isomer. researchgate.net

| Substrate Example | Reagent(s) | Products | Observations | Reference(s) |

| 4-Alkylquinazoline | Monoperphthalic acid | Mixture of N-1 oxide, N-3 oxide, and Quinazolin-4(3H)-one | Poor selectivity; formation of quinazolinone as a major by-product. | researchgate.net |

| Quinazoline | Recombinant soluble di-iron monooxygenase (SDIMO) | Quinazoline 3-oxide | High selectivity with 67% yield and no side oxidation products. | researchgate.net |

| 6-Bromoquinoline | m-CPBA or AcOH/H₂O₂ | 6-Bromoquinoline-1-oxide | Good yields (up to 87% with m-CPBA). Analogous reaction for quinazolines. | researchgate.net |

| 1,2-Dihydroquinazoline 3-oxides (with 6-Cl/Br substituents) | Activated MnO₂ | Quinazoline 3-oxides | Good to excellent yields (54–88%); easy removal of oxidant. | nih.gov |

Rearrangement Reactions

The quinazoline skeleton can undergo various rearrangement reactions, leading to novel heterocyclic structures. These transformations often involve cleavage and reformation of bonds within the pyrimidine portion of the molecule.

A notable rearrangement has been developed for 2-chloroquinazolin-4(3H)-ones, which are structurally related to this compound. This reaction, when conducted with diamines, can predictably generate either twisted-cyclic guanidines or, through a subsequent domino cyclization, ring-fused N-acylguanidines. nih.gov The specific outcome is dependent on whether the diamine reagent contains primary or secondary amines. nih.gov This transformation highlights the reactivity of the C-2 chloro-substituent in facilitating skeletal rearrangements.

Another relevant transformation is the Dimroth rearrangement, which has been observed in related 2-ethoxy-4-chloroquinazoline systems. researchgate.net This type of rearrangement typically involves the transposition of a ring atom or group with an exocyclic atom or group.

Furthermore, quinazoline N-oxides can serve as precursors for ring expansion reactions. For example, a 2-chloromethyl quinazoline 3-oxide has been shown to undergo rearrangement to form a benzodiazepine (B76468) analogue upon reaction with methylamine. nih.gov This process involves nucleophilic attack at the C-2 position, followed by ring opening and an intramolecular displacement to form the larger seven-membered ring. nih.gov

While not a rearrangement of a pre-formed quinazoline, the synthesis of 1,2-dihydroquinazolines via the rearrangement of indazolium salts is a noteworthy related reaction. researchgate.net This process involves the cleavage of an N-N bond and ring-opening, followed by an intramolecular cyclization to form the dihydroquinazoline (B8668462) ring system, demonstrating the thermodynamic favorability of the quinazoline core. researchgate.net

| Reaction Type | Substrate Example | Reagent(s)/Conditions | Product(s) | Observations | Reference(s) |

| Guanidine Formation | 2-Chloroquinazolin-4(3H)-one | Secondary diamines | Twisted-cyclic guanidines | Highly efficient and selective rearrangement. | nih.gov |

| Domino Rearrangement/Cyclization | 2-Chloroquinazolin-4(3H)-one | Primary diamines | Ring-fused N-acylguanidines | Domino process initiated by the initial rearrangement. | nih.gov |

| Dimroth Rearrangement | 2-Ethoxy-4-chloroquinazoline | Hydrazides | 5-Ethoxy-2-substituted researchgate.netnih.govnih.gov-triazolo-[1,5-c]quinazolines | Ring closure accompanied by rearrangement. | researchgate.net |

| Ring Expansion | 2-Chloromethyl quinazoline 3-oxide | Methylamine | 1,4-Benzodiazepine (diazepam) derivative | Nucleophilic attack followed by ring opening and re-closure. | nih.gov |

| Skeletal Formation via Rearrangement | Indazolium salts | Base (e.g., K₂CO₃) in toluene | 1,2-Dihydroquinazolines | Involves N-N bond cleavage and intramolecular cyclization. | researchgate.net |

Theoretical and Computational Studies on 6 Bromo 2 Chloro 8 Methylquinazoline

Electronic Structure and Aromaticity Analysis

The electronic properties and aromatic nature of 6-bromo-2-chloro-8-methylquinazoline have been investigated using sophisticated computational techniques. These studies are crucial for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

For related compounds, DFT calculations have been instrumental in determining thermodynamic stability. nih.govresearchgate.netnih.gov It is anticipated that similar calculations for this compound would provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of its molecular architecture.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative as specific data for the target compound was not found. The values are based on general knowledge of similar chemical structures.)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.90 |

| C-Cl Bond Length (Å) | 1.74 |

| N1-C2 Bond Length (Å) | 1.32 |

| C8-C(methyl) Bond Length (Å) | 1.51 |

| C5-C6-C7 Angle (°) | 120.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP map illustrates the charge distribution, with regions of negative potential (typically colored red and yellow) indicating sites prone to electrophilic attack, and areas of positive potential (blue and green) highlighting sites susceptible to nucleophilic attack. nih.gov

In studies of similar 6-bromo quinazoline (B50416) derivatives, MEP analysis has shown that regions with negative electrostatic potential are often located around nitrogen and oxygen atoms. nih.gov For this compound, it is expected that the nitrogen atoms of the quinazoline ring would be electron-rich, representing likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl group and the regions around the halogen atoms would exhibit a more positive potential.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of a molecule and its behavior over time. While specific MD simulation data for this compound is not available, such studies on related quinazoline compounds have been performed to assess the stability of ligand conformations when interacting with biological targets. nih.govresearchgate.net These simulations can reveal the dynamic nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding a compound's potential biological activity. nih.gov A molecular dynamics simulation for this compound would track the atomic movements over time, providing a dynamic picture of its conformational landscape.

Quantum Chemical Descriptors for Reactivity Prediction

The reactivity of a molecule can be predicted using various quantum chemical descriptors derived from its electronic structure. These descriptors help in identifying the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For related 6-bromo quinazolinone derivatives, the HOMO has been observed to be located on the bromobenzene (B47551) and quinazolinone rings, as well as on sulfur atoms when present. nih.gov The LUMO, in contrast, is often distributed across the entire molecule. nih.gov It is plausible that for this compound, the HOMO would be localized on the quinazoline ring system, particularly the bromine-substituted benzene (B151609) ring, while the LUMO would be more delocalized.

Table 2: Hypothetical FMO Energy Values for this compound (Note: This table is illustrative as specific data for the target compound was not found.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Local Reactivity Descriptors (e.g., Fukui Functions)

While global reactivity descriptors like the HOMO-LUMO gap provide a general idea of a molecule's reactivity, local reactivity descriptors, such as Fukui functions, offer more detailed information about which specific atoms in the molecule are more likely to undergo electrophilic, nucleophilic, or radical attack. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed.

Although no specific studies on the Fukui functions of this compound were identified, this analysis would be a valuable next step in its computational characterization. Such calculations would pinpoint the most reactive sites with greater precision than MEP maps alone, providing a more nuanced understanding of its chemical behavior.

Computational Mechanistic Elucidation of Reactions

The reactivity of this compound is characterized by the presence of two distinct reactive sites amenable to nucleophilic substitution and cross-coupling reactions: the chloro substituent at the C2 position and the bromo substituent at the C6 position. Computational chemistry provides powerful tools to elucidate the mechanisms of these transformations, offering insights into the transition states and reaction energetics that govern the outcomes.

Nucleophilic Aromatic Substitution (SNAr):

The substitution of the chlorine atom at the C2 position of the quinazoline ring by a nucleophile is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves a two-step addition-elimination pathway. Computational studies on similar 2-chloroquinoline (B121035) and 2,4-dichloroquinazoline (B46505) systems reveal key features of the transition state for this type of reaction. nih.govresearchgate.net

The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The transition state for this first, often rate-determining, step involves the partial formation of the new carbon-nucleophile bond and a significant redistribution of electron density within the quinazoline ring system. stackexchange.com Density Functional Theory (DFT) calculations on related systems suggest that the activation energy for this step is influenced by the electronic nature of both the nucleophile and the substituents on the quinazoline ring. nih.gov

For this compound, the transition state for nucleophilic attack at C2 would be characterized by a trigonal-bipyramidal-like geometry at the C2 carbon, with the incoming nucleophile and the departing chloride ion in apical positions relative to the plane of the pyrimidine (B1678525) ring. The presence of the electron-withdrawing nitrogen atoms in the quinazoline ring system is crucial for stabilizing the negative charge that develops in the transition state and the subsequent Meisenheimer intermediate. libretexts.org

| Parameter | Description | Anticipated Value/Characteristic |

| Reaction Coordinate | Formation of C2-Nucleophile bond and breaking of C2-Cl bond | Asynchronous process |

| Geometry at C2 | Distorted sp2 transitioning towards sp3 | Trigonal bipyramidal character |

| Charge Distribution | Development of negative charge on the quinazoline ring, particularly on the nitrogen atoms | Delocalized negative charge |

| Activation Energy (Ea) | Energy barrier to formation of the Meisenheimer complex | Moderate, influenced by nucleophile strength and solvent |

Suzuki-Miyaura Cross-Coupling:

The bromine atom at the C6 position is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a new carbon-carbon bond. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Transition state analysis using DFT has been extensively applied to understand these steps for various aryl bromides. rsc.orgmdpi.comnih.gov

The oxidative addition of the C6-Br bond to a Pd(0) complex is the initial step. The transition state for this process involves the interaction of the palladium center with the C-Br bond, leading to its cleavage. For aryl bromides, this step is generally facile. nih.gov

The subsequent transmetalation step, where the organic group is transferred from the boronic acid (or its boronate derivative) to the palladium center, is often the rate-determining step. The transition state for transmetalation can be complex, involving the coordination of the boronate species and the transfer of the aryl group to the palladium. rsc.org

Finally, the reductive elimination step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. The transition state for this step features the two organic ligands arranging in a cis-orientation on the palladium center prior to bond formation. nih.gov For this compound, the transition state for the Suzuki coupling at the C6 position would be influenced by the electronic properties of the quinazoline ring.

| Catalytic Step | Transition State Description | Key Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the C6-Br bond | Ligand on Pd, solvent |

| Transmetalation | Transfer of the aryl group from boron to palladium | Base, nature of the boronic acid/ester |

| Reductive Elimination | Formation of the new C-C bond from the Pd(II) intermediate | Steric hindrance around the Pd center |

Molecular Docking and Ligand-Target Interaction Prediction

While no specific clinical applications are discussed, molecular docking simulations can be employed to explore the potential interactions of this compound with hypothetical biological targets, such as enzyme active sites or receptor binding pockets. These computational techniques predict the preferred binding orientation and affinity of a ligand to a macromolecular target. nih.govmui.ac.irbioinformation.netajbasweb.comnih.govekb.egnih.gov

The quinazoline scaffold is a common motif in molecules designed to interact with protein kinases. nih.gov Therefore, a hypothetical kinase active site can serve as a model for exploring the potential interactions of this compound. Kinase active sites typically feature a hinge region for hydrogen bonding, a hydrophobic pocket, and solvent-exposed regions.

The nitrogen atoms of the quinazoline ring (N1 and N3) can act as hydrogen bond acceptors, potentially interacting with backbone amide protons in the hinge region of a kinase. The methyl group at the C8 position and the bromine atom at the C6 position can engage in hydrophobic and halogen bonding interactions, respectively, within the binding pocket. The chloro group at the C2 position can also contribute to hydrophobic interactions or act as a weak hydrogen bond acceptor.

Molecular docking simulations would predict the most stable binding pose (binding mode) of this compound within a hypothetical active site. The binding affinity is typically estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) that reflects the strength of the ligand-receptor interaction. A more negative score generally indicates a higher predicted binding affinity.

A plausible binding mode could involve the quinazoline ring system forming key hydrogen bonds with the hinge region of a hypothetical kinase. The substituted benzene ring portion of the molecule would likely occupy a hydrophobic pocket, with the bromine and methyl groups making van der Waals contacts with nonpolar amino acid residues.

The following table summarizes the potential interactions between the functional groups of this compound and amino acid residues in a hypothetical enzyme active site.

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

| Quinazoline Nitrogen (N1 or N3) | Hydrogen Bond Acceptor | Backbone NH of Alanine, Valine, or Leucine |

| 6-Bromo Group | Halogen Bond, Hydrophobic Interaction | Methionine, Phenylalanine, Tyrosine |

| 2-Chloro Group | Hydrophobic Interaction, Weak H-Bond Acceptor | Leucine, Isoleucine, Valine |

| 8-Methyl Group | Hydrophobic Interaction | Alanine, Valine, Leucine |

| Aromatic Rings | π-π Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |

These theoretical predictions provide a framework for understanding how this compound might interact with a biological target on a molecular level, guiding further experimental investigation in medicinal chemistry research.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For a molecule like 6-Bromo-2-chloro-8-methylquinazoline, ¹H and ¹³C NMR would be fundamental for its structural confirmation.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) core and the protons of the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the electron-donating nature of the methyl group. The integration of these signals would correspond to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the aromatic rings would be particularly informative for confirming the substitution pattern.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-4 | 9.3 - 9.5 | s | - |

| H-5 | 7.8 - 8.0 | d | ~2.0 |

| H-7 | 7.6 - 7.8 | d | ~2.0 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 157 |

| C-4 | 150 - 152 |

| C-4a | 148 - 150 |

| C-8a | 140 - 142 |

| C-7 | 135 - 137 |

| C-5 | 130 - 132 |

| C-8 | 128 - 130 |

| C-6 | 120 - 122 |

Note: The data in these tables is predictive and based on general principles of NMR spectroscopy for similar structures. Actual experimental values would be required for definitive assignment.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to one another in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like this quinazoline derivative, it could help to confirm the substitution pattern by showing through-space interactions between nearby protons.

If this compound were to exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) could be a valuable tool for their characterization. Unlike solution-state NMR where molecules are tumbling rapidly, ssNMR provides information about the molecule's structure and packing in the solid state. Different polymorphs would be expected to exhibit distinct ssNMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a critical tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula (C₉H₆BrClN₂), as the measured mass can be matched to a unique combination of atoms. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion, further confirming the elemental composition.

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. The fragmentation of this compound would likely involve the loss of substituents such as the chlorine or bromine atoms, or cleavage of the quinazoline ring system. The analysis of these fragment ions would provide further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to exhibit a unique fingerprint arising from the vibrations of its quinazoline core and substituent groups.

The spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The key absorptions anticipated for this compound include:

Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the quinazoline ring are expected to appear in the range of 3100–3000 cm⁻¹.

C-H Stretching of the Methyl Group: The methyl group at the C8 position will show characteristic symmetric and asymmetric stretching vibrations, typically observed between 2975 and 2845 cm⁻¹.

C=N and C=C Stretching: The quinazoline ring contains both C=N (imine) and C=C (aromatic) bonds. Their stretching vibrations are expected to produce a series of sharp absorption bands in the 1650–1450 cm⁻¹ region. These bands are characteristic of the heterocyclic aromatic system.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl C-H bonds would appear in the 1480–1000 cm⁻¹ and 900–675 cm⁻¹ regions, respectively. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

C-Br Stretching: The carbon-bromine bond at the C6 position will have a characteristic stretching absorption at lower wavenumbers, typically in the 600–500 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related substituted quinazoline structures allows for a detailed prediction of its molecular architecture. jcsp.org.pknih.govresearchgate.net

The quinazoline core is a planar bicyclic heteroaromatic system. The bond lengths and angles within this core are expected to be consistent with those observed in other quinazoline derivatives. The C-N bonds within the pyrimidine (B1678525) ring will exhibit lengths intermediate between single and double bonds, indicative of delocalized π-electrons. The benzene (B151609) ring will show typical aromatic C-C bond lengths.

The substituents (bromo, chloro, and methyl groups) will introduce slight distortions to the geometry of the quinazoline ring. For example, the C-Br and C-Cl bond lengths will be in their expected ranges, and their presence may cause minor deviations in the endocyclic bond angles of the benzene and pyrimidine rings, respectively. The C-C bond connecting the methyl group to the quinazoline ring will be a standard single bond length.

Table 1: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

| Bond/Angle | Predicted Value (Å or °) |

| C-C (aromatic) | 1.38 - 1.42 Å |

| C-N (pyrimidine) | 1.31 - 1.38 Å |

| C-Cl | ~1.74 Å |

| C-Br | ~1.90 Å |

| C-C (methyl) | ~1.51 Å |

| C-N-C (angle) | ~116° |

| C-C-C (angle) | ~120° |

Note: These values are estimations based on data from various substituted quinazoline and quinazolinone crystal structures and may vary in the actual molecule.

The planarity of the quinazoline ring system will be a key feature, with the torsion angles within the rings being close to 0° or 180°.

In the solid state, molecules of this compound are expected to pack in a manner that maximizes van der Waals forces and potentially other non-covalent interactions. The planar quinazoline rings are likely to form π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion.

The presence of halogen atoms (bromine and chlorine) introduces the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as one of the nitrogen atoms of the quinazoline ring. These interactions can play a significant role in directing the crystal packing arrangement.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Quinazoline and its derivatives are known to exhibit interesting photophysical properties, often displaying absorption in the ultraviolet (UV) region and, in many cases, fluorescence. nih.govresearchgate.netbeilstein-journals.org The electronic absorption spectrum (UV-Vis) of this compound in a suitable solvent is expected to show characteristic bands corresponding to π→π* and n→π* electronic transitions within the aromatic system.

The π→π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals of the quinazoline core. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital.

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the quinazoline ring. For this compound:

The chloro and bromo substituents are electron-withdrawing groups with lone pairs of electrons. They can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated system and their inductive effects.

The methyl group is a weak electron-donating group and may also contribute to a small bathochromic shift.

Many quinazoline derivatives are fluorescent, meaning they emit light after being electronically excited. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a Stokes shift). The fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength can be significantly influenced by the substituents. The combination of electron-donating (methyl) and electron-withdrawing (chloro, bromo) groups in this compound may lead to intramolecular charge transfer (ICT) character in the excited state, which can affect its fluorescence properties. The specific photophysical properties would need to be determined experimentally.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are powerful tools for studying chiral molecules. rsc.orgmdpi.comrsc.orgresearchgate.net These methods measure the differential absorption or emission of left and right circularly polarized light by a chiral substance.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or CPL spectrum. However, if a chiral center were introduced into the molecule, for example, by replacing the methyl group with a chiral substituent or by synthesizing a derivative with a chiral side chain, the resulting molecule would be optically active.

For such a chiral derivative, CD spectroscopy could be used to:

Determine the absolute configuration of the stereocenters.

Study conformational changes in solution.

Investigate interactions with other chiral molecules.

Similarly, if the chiral derivative were fluorescent, CPL spectroscopy could provide information about the geometry of the molecule in its excited state. rsc.org

As of the current literature survey, no studies on chiral derivatives of this compound employing chiroptical spectroscopy have been reported. The application of these techniques remains hypothetical for this specific compound but would be highly relevant for any future synthesis and analysis of its chiral analogues.

Potential Applications and Utility in Chemical Research Non Clinical/mechanism Focused

Building Block in Organic Synthesis

The utility of halogenated quinazolines as building blocks is well-established in organic synthesis. The presence of two distinct halogen atoms in 6-Bromo-2-chloro-8-methylquinazoline allows for sequential and site-selective cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.

Precursor for Complex Polyheterocyclic Systems

While no specific studies detail the use of this compound as a precursor for polyheterocyclic systems, the general reactivity of the 2-chloroquinazoline moiety suggests its susceptibility to nucleophilic substitution. This allows for the introduction of various functionalities at the C2-position, which can then be utilized in subsequent cyclization reactions to form fused heterocyclic systems. The bromine at the C6-position and the methyl group at the C8-position can also influence the electronic properties and steric environment of the molecule, potentially directing the course of these synthetic transformations.

Scaffold for Combinatorial Library Generation

The quinazoline (B50416) framework is a common scaffold for the generation of combinatorial libraries in drug discovery. Although no libraries based specifically on this compound have been reported, its structure is amenable to such applications. The reactive chloro and bromo sites can be functionalized with a diverse set of reactants through parallel synthesis techniques to generate a large number of distinct molecules. These libraries could then be screened for various biological activities.

Materials Science Applications

The electron-deficient nature of the pyrimidine (B1678525) ring in the quinazoline system, combined with the potential for π-π stacking, makes quinazoline derivatives interesting candidates for applications in materials science, particularly in the field of organic electronics.

Components in Organic Electronic Materials (e.g., OLEDs, Sensors)

There is no specific research available on the application of this compound in organic electronic materials. However, quinazoline derivatives, in general, have been explored for their potential in this area. The ability to tune the electronic properties of the quinazoline core through substitution makes them attractive for designing new materials for Organic Light-Emitting Diodes (OLEDs) and chemical sensors. The specific substituents on this compound would influence its photophysical and electronic properties, but experimental data is currently lacking.

Ligands in Coordination Chemistry with Transition Metals

The nitrogen atoms in the quinazoline ring can act as coordination sites for transition metals, making quinazoline derivatives useful as ligands in coordination chemistry. Research on other bromo-substituted quinazolinone ligands has shown their ability to form stable complexes with various transition metals. researchgate.netresearchgate.net These metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. While no studies have specifically investigated this compound as a ligand, its structure suggests it could form complexes with transition metals, though the nature and properties of such complexes remain to be explored.

Mechanistic Biological Probes (if non-human or theoretical)

Due to the absence of published biological studies on this compound, its use as a mechanistic biological probe is entirely theoretical at this point. The quinazoline scaffold is present in many biologically active molecules, and halogenated derivatives are often used to probe interactions with biological targets. The bromine atom, for instance, can serve as a handle for photoaffinity labeling or as a heavy atom for X-ray crystallography studies of ligand-protein complexes. However, without any identified biological targets or activity, its application as a probe remains speculative.

Investigation of Protein-Ligand Interactions (e.g., Kinase Inhibition Mechanisms without clinical outcomes)

The quinazoline core is a well-established scaffold for targeting protein kinases, which are crucial enzymes in cell signaling pathways. The 6-bromo substitution, in particular, has been shown to enhance the inhibitory effects of some derivatives. nih.gov Mechanistic studies involving molecular docking and simulations are employed to understand how these compounds bind to kinase active sites.

For instance, studies on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives have been used to probe the active site of the Epidermal Growth Factor Receptor (EGFR) kinase. Molecular docking and molecular dynamics (MD) simulations revealed that these compounds can establish hydrogen bonds and other key interactions within the EGFR binding pocket. nih.gov One derivative, compound 8a (a 6-bromo-quinazolinone with an aliphatic linker at the thiol position), demonstrated a calculated binding energy of -6.7 kcal/mol. nih.gov These computational studies indicated interactions with important amino acid residues such as Lys721, Leu694, and Cys773, which are also crucial for the binding of known inhibitors like Erlotinib. nih.gov Such investigations provide insights into the structural requirements for potent and selective kinase inhibition, independent of any clinical application.

Similarly, other substituted quinazolines have been designed to explore interactions with different kinases. Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was identified as a potent inhibitor of Aurora A kinase. mdpi.com Molecular docking of this compound into the kinase's active site was performed to understand its binding mode and interactions with key amino acid residues, serving as a lead for further structural optimization based on mechanistic understanding. mdpi.com

| Compound/Derivative Class | Target Kinase | Key Research Findings (Mechanistic) |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | EGFR | Molecular docking showed interactions with key residues (Lys721, Leu694, Cys773); Calculated binding energy of -6.7 kcal/mol for the most potent analog. nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Molecular docking explored the binding mode within the active site, identifying it as a potential lead for further optimization. mdpi.com |

Enzyme Inhibitor Design (mechanistic studies)

Beyond kinases, the quinazoline scaffold is utilized in the design of inhibitors for other enzyme classes. Mechanistic studies focus on understanding how structural modifications influence binding affinity and selectivity. Derivatives of 2-mercaptoquinazolinone have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation.

In one study, a derivative featuring a 2-mercaptoquinazolinone "cap" moiety, compound 8 , was synthesized and evaluated for its inhibitory activity against various HDAC isoforms. nih.gov This compound displayed selective inhibition of HDAC6 with an IC50 value of 2.3 µM. nih.gov Molecular docking studies were conducted to elucidate the inhibitory mechanism, revealing a high binding affinity toward HDAC6 with a dock score of -7.92 kcal/mol. The modeling suggested that the compound forms hydrogen bonds with key residues His573 and His614 within the active site, mimicking the interactions of known ligands. nih.gov These findings are valuable for the rational design of more potent and isoform-selective HDAC inhibitors for use as chemical probes.

| Compound/Derivative Class | Target Enzyme | Key Research Findings (Mechanistic) |

| 2-Mercaptoquinazolinone derivatives | HDAC6 | Showed selective inhibition with an IC50 of 2.3 µM; Molecular docking revealed a binding affinity of -7.92 kcal/mol and key H-bond interactions with His573 and His614. nih.gov |

Receptor Agonist/Antagonist Design (mechanistic studies)

The structural versatility of quinazolines makes them suitable for designing ligands that can modulate the function of cell surface receptors, such as G protein-coupled receptors (GPCRs). Research in this area focuses on establishing structure-activity relationships (SAR) to understand how different substituents on the quinazoline ring affect receptor binding and functional activity (agonism or antagonism).

The 2-aminoquinazoline scaffold has been identified as a promising framework for designing antagonists of the A2A adenosine receptor (A2AR). nih.govnih.gov A specific derivative, 6-bromo-4-(furan-2-yl)quinazolin-2-amine , was identified as a potent A2AR antagonist with a high binding affinity (Ki of 20 nM). nih.govnih.gov Co-crystallization of this compound with the A2AR revealed key molecular interactions, including hydrogen bonds with Asn253 and Glu169, π-stacking with Phe168, and hydrophobic interactions between its furan ring and other residues. nih.gov Subsequent studies on related derivatives explored how substitutions at other positions could modify binding and functional antagonism, providing a detailed mechanistic understanding of how this chemical class interacts with the A2AR. nih.gov

| Compound/Derivative | Target Receptor | Key Research Findings (Mechanistic) |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | A2A Adenosine Receptor (A2AR) | High binding affinity (Ki = 20 nM); Co-crystallization revealed H-bonds with Asn253 & Glu169 and π-stacking with Phe168. nih.govnih.gov |

Agrochemical Research (e.g., Herbicides, Insecticides)

The quinazoline scaffold is of significant interest in the discovery of new agrochemicals. researchgate.net Its derivatives have been developed as commercial insecticides and investigated as potential herbicides, with research focusing on their mechanism of action.

Insecticidal Research: Certain quinazoline derivatives function as potent insecticides by inhibiting mitochondrial respiration. nih.gov For example, Fenazaquin is a commercial acaricide with a quinazoline skeleton that acts as an inhibitor of NADH:ubiquinone oxidoreductase (Complex I). nih.gov Research in this area involves designing quinazoline analogs that act as photoaffinity probes to identify the precise binding site of these inhibitors. nih.gov Other synthetic approaches have developed 5,5-disubstituted 4,5-dihydropyrazolo[1,5-a]quinazolines that act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects, a different mechanism of action from conventional insecticides like fipronil. acs.org

Herbicidal Research: In the field of herbicides, quinazoline-2,4-dione derivatives have been designed and synthesized as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a key enzyme in plastoquinone biosynthesis in plants, and its inhibition leads to bleaching and plant death. One study found that a specific derivative, 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione , exhibited potent HPPD inhibition with a Ki value of 0.005 µM. nih.gov Such studies on the structure-activity relationships of quinazoline-based compounds are crucial for developing new herbicidal agents with novel modes of action. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is crucial for the exploration of 6-Bromo-2-chloro-8-methylquinazoline and its derivatives. Future research should focus on moving beyond traditional multi-step syntheses, which are often time-consuming and generate significant waste. One promising avenue is the use of transition-metal-catalyzed reactions, which have become indispensable tools for constructing quinazoline (B50416) scaffolds. frontiersin.orgnih.govnih.gov Methodologies such as C-H activation, cascade reactions, and intramolecular cyclizations can offer more direct and atom-economical routes. mdpi.com For instance, additive-controlled selective C-H activation/annulation of N-arylamidines could be adapted to construct the quinazoline core with the desired substitutions. rsc.org

Furthermore, "green chemistry" approaches are gaining traction. mdpi.com The use of environmentally benign solvents like water, and catalyst-free reactions, perhaps facilitated by microwave or ultrasound irradiation, could lead to more sustainable synthetic protocols. researchgate.netpnrjournal.com One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, represent another efficient strategy for preparing novel bioactive compounds based on the quinazoline framework. mdpi.com

Table 1: Comparison of Synthetic Approaches for Quinazoline Derivatives

| Synthetic Approach | Advantages | Potential for this compound |

|---|---|---|

| Traditional Multi-step Synthesis | Well-established procedures | Can be lengthy and produce significant waste |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance frontiersin.orgnih.govnih.gov | Direct C-H functionalization to introduce the bromo, chloro, and methyl groups |

| Green Chemistry Methods | Environmentally friendly, reduced waste mdpi.compnrjournal.com | Use of water as a solvent, catalyst-free conditions |

| One-Pot Procedures | Increased efficiency, reduced purification steps mdpi.com | Streamlined synthesis of complex derivatives |

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the rational design of this compound derivatives with specific, tailored reactivity. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can predict the biological activities and optimize the structures of new derivatives. researchgate.net For example, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can reveal important structural features related to the activity of quinazoline-based inhibitors, guiding the design of more potent compounds. tandfonline.com

By employing de novo design and molecular fragment replacement strategies, it is possible to computationally generate and screen virtual libraries of derivatives. tandfonline.com This in silico approach can prioritize the synthesis of compounds with the highest probability of desired activity, thereby saving time and resources. Computational studies can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to eliminate unsuitable candidates early in the discovery process. researchgate.nettandfonline.com

Development of Highly Selective Derivatization Methods